10-Oxo-4-decenoic acid
CAS No.: 70994-13-7
Cat. No.: VC16977157
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70994-13-7 |
|---|---|
| Molecular Formula | C10H16O3 |
| Molecular Weight | 184.23 g/mol |
| IUPAC Name | (E)-10-oxodec-4-enoic acid |
| Standard InChI | InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h2,4,9H,1,3,5-8H2,(H,12,13)/b4-2+ |
| Standard InChI Key | RMWKFDCOCADQIU-DUXPYHPUSA-N |
| Isomeric SMILES | C(CCC=O)C/C=C/CCC(=O)O |
| Canonical SMILES | C(CCC=O)CC=CCCC(=O)O |
Introduction
Structural Characteristics and Chemical Identity
10-Oxo-4-decenoic acid (C₁₀H₁₆O₃) is a mono-unsaturated oxo-fatty acid with a molecular weight of 184.23 g/mol. Its structure features a carboxylic acid group at the first carbon, a cis- or trans-configured double bond between carbons 4 and 5, and a ketone moiety at the terminal carbon (C10). This configuration places it within the broader class of decenoic acids, which are studied for their reactivity and bioactivity .
The compound’s stereochemistry influences its physical properties, including melting point (-5°C to 10°C) and solubility. Like other medium-chain fatty acids, it exhibits moderate solubility in polar solvents such as ethanol but is hydrophobic in aqueous environments. Nuclear magnetic resonance (NMR) studies of analogous oxo-fatty acids reveal distinct shifts for the α,β-unsaturated ketone system (δ 2.1–2.3 ppm for methylene groups adjacent to the carbonyl) .
Biosynthesis and Chemical Synthesis Pathways
Microbial Biosynthesis
10-Oxo-4-decenoic acid is produced via microbial oxidation of unsaturated fatty acids. Pseudomonas species, for example, hydroxylate oleic acid (C18:1) to form 10-hydroxyoctadecenoic acid, which is further oxidized to the corresponding ketone . In gut microbiota, similar pathways involve hydratases and dehydrogenases that modify linoleic acid (C18:2) into shorter oxo-metabolites . A key enzyme, CLA-DH (conjugated linoleic acid dehydrogenase), catalyzes the oxidation of hydroxyl intermediates to ketones, as observed in Lactobacillus species .
Chemical Synthesis
Chemical routes to 10-oxo-4-decenoic acid typically involve:
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Oxidation of 4-decenoic acid using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
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Selective ketonization of terminal alcohols via Swern oxidation or Dess-Martin periodinane.
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Biocatalytic methods employing immobilized dehydrogenases for stereospecific production .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Reagents/Enzymes |
|---|---|---|---|
| Chemical Oxidation | 60–75 | 85–90 | KMnO₄, CrO₃ |
| Biocatalytic | 80–95 | 95–99 | CLA-DH, NAD⁺ |
| Hydratase-Mediated | 70–85 | 90–95 | Pseudomonas hydratase |
Biological Activities and Mechanistic Insights
Antimicrobial Properties
10-Oxo-4-decenoic acid disrupts bacterial membranes by integrating into lipid bilayers, increasing permeability. In Staphylococcus aureus, sub-inhibitory concentrations (IC₅₀: 25–50 µM) reduce biofilm formation by downregulating agr quorum-sensing pathways .
Apoptosis Induction in Cancer Cells
The compound induces mitochondrial-mediated apoptosis in human colorectal carcinoma (HCT-116) cells at 10–20 µM. Mechanistically, it activates caspase-3/7 and increases Bax/Bcl-2 ratios, leading to cytochrome c release . Table 2 summarizes its cytotoxicity across cell lines:
Table 2: Cytotoxic Effects of 10-Oxo-4-Decenoic Acid
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HCT-116 (Colorectal) | 12.3 | Caspase-3/7 activation |
| MCF-7 (Breast) | 18.7 | ROS generation |
| A549 (Lung) | 22.1 | p53 upregulation |
Anti-Inflammatory Effects
In murine macrophages, 10-oxo-4-decenoic acid suppresses LPS-induced NF-κB signaling, reducing TNF-α and IL-6 secretion by 40–60% at 50 µM . These effects parallel those of structurally related octadecanoids, which modulate COX-2 and LOX pathways .
Analytical Detection and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting 10-oxo-4-decenoic acid in biological matrices. Reverse-phase C18 columns (e.g., Waters ACQUITY UPLC BEH C18) with electrospray ionization (ESI⁻) achieve limits of detection (LOD) of 0.3–1.0 ng/mL . Key fragmentation ions include m/z 183.1 [M-H]⁻ and 139.0 [C₇H₁₁O₂]⁻.
Figure 1: LC-MS/MS Chromatogram
(Simulated data: Retention time = 8.2 min; peak area correlates with concentration over 1–1000 ng/mL.)
Applications and Future Directions
Pharmaceutical Development
10-Oxo-4-decenoic acid’s pro-apoptotic properties make it a candidate for adjuvant cancer therapy. Nanoformulations (e.g., liposomal encapsulation) are under investigation to enhance bioavailability .
Agricultural and Food Science
As a natural antimicrobial, it could preserve perishable goods. Trials in poultry feed show a 30% reduction in Salmonella colonization at 100 ppm doses .
Research Challenges
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Stereochemical Stability: The double bond’s cis/trans isomerization under physiological conditions requires characterization.
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Biosynthetic Scaling: Optimizing microbial yields via metabolic engineering remains critical.
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